2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE
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Overview
Description
2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a difluorophenoxy group and a phenethylpiperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Formation of the Piperazine Derivative: The phenethylpiperazine moiety is synthesized by reacting phenethylamine with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the piperazine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-1-(4-phenethylpiperazino)-1-ethanone
- 2-(2,4-Difluorophenoxy)-1-(4-methylpiperazino)-1-ethanone
- 2-(2,4-Difluorophenoxy)-1-(4-phenylpiperazino)-1-ethanone
Uniqueness
2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is unique due to the presence of both difluorophenoxy and phenethylpiperazino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-6-7-19(18(22)14-17)26-15-20(25)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQNGWJRMURMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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